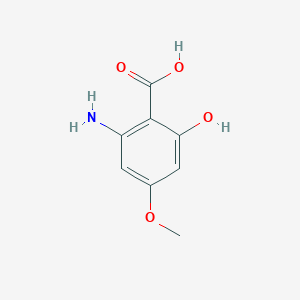
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol is a complex organic compound that belongs to the class of phenolic compounds These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group The structure of this compound includes a pyridine ring substituted with an amino group, an ethyl group, and a phenyl group, along with a phenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process.
Another method involves the use of 4-aminoantipyrine as a starting material, which undergoes a series of reactions to form the desired compound . This method may involve steps such as alkylation, reduction, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Electrophiles: Halogens, nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted phenols or pyridines.
科学的研究の応用
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol has several scientific research applications:
作用機序
The mechanism of action of 4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to therapeutic outcomes.
類似化合物との比較
4-(2-Amino-4-ethyl-5-phenylpyridin-3-yl)phenol can be compared with similar compounds such as:
4-(3-Nitropyridin-2-ylamino)phenol: An intermediate for the synthesis of antitumor agents.
4-(3-Aminopyridin-2-ylamino)phenol: Another intermediate with potential biological activities.
These compounds share structural similarities but differ in their specific substituents and resulting biological activities
特性
分子式 |
C19H18N2O |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
4-(2-amino-4-ethyl-5-phenylpyridin-3-yl)phenol |
InChI |
InChI=1S/C19H18N2O/c1-2-16-17(13-6-4-3-5-7-13)12-21-19(20)18(16)14-8-10-15(22)11-9-14/h3-12,22H,2H2,1H3,(H2,20,21) |
InChIキー |
CESQHLOYZOMZEG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NC=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)



![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)




